

# In-Depth Technical Guide: Glyoxylic Acid Monohydrate (CAS 563-96-2)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Glyoxylic acid monohydrate*

Cat. No.: *B10799035*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Glyoxylic acid monohydrate** (CAS 563-96-2), a versatile C2 carboxylic acid, serves as a crucial intermediate and building block in a myriad of applications, spanning the pharmaceutical, agrochemical, and fine chemical industries.<sup>[1][2]</sup> Its bifunctional nature, possessing both an aldehyde and a carboxylic acid group, allows it to participate in a wide range of chemical transformations.<sup>[3]</sup> This technical guide provides a comprehensive overview of **glyoxylic acid monohydrate**, including its chemical and physical properties, key synthetic applications with detailed experimental protocols, and its role in biological pathways.

## Chemical and Physical Properties

**Glyoxylic acid monohydrate** is a white to light yellow crystalline powder or chunk solid.<sup>[2][4]</sup> In aqueous solution, it primarily exists as a geminal diol, dihydroxyacetic acid.<sup>[5]</sup> It is highly soluble in water and soluble in ethanol, but only slightly soluble in ether and insoluble in esters and aromatic solvents.<sup>[4][6]</sup>

## Table 1: Physical and Chemical Properties of Glyoxylic Acid Monohydrate

| Property          | Value                                                                                                      | Reference(s)                            |
|-------------------|------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| CAS Number        | 563-96-2                                                                                                   | <a href="#">[1]</a>                     |
| Molecular Formula | C <sub>2</sub> H <sub>4</sub> O <sub>4</sub>                                                               | <a href="#">[2]</a>                     |
| Molecular Weight  | 92.05 g/mol                                                                                                | <a href="#">[1]</a>                     |
| Appearance        | White to light yellow crystalline powder or chunks                                                         | <a href="#">[2]</a> <a href="#">[4]</a> |
| Melting Point     | 49-52 °C                                                                                                   | <a href="#">[7]</a>                     |
| Boiling Point     | 100 °C (decomposes)                                                                                        | <a href="#">[7]</a>                     |
| Density           | 1.33 g/mL at 20 °C                                                                                         | <a href="#">[7]</a>                     |
| Solubility        | Freely soluble in water; slightly soluble in ethanol and ether; insoluble in esters and aromatic solvents. | <a href="#">[4]</a> <a href="#">[6]</a> |
| pKa               | 3.43 ± 0.11                                                                                                | <a href="#">[7]</a>                     |

**Table 2: Spectroscopic Data of Glyoxylic Acid Monohydrate**

| Spectrum Type       | Data                                     | Reference(s)                              |
|---------------------|------------------------------------------|-------------------------------------------|
| <sup>1</sup> H NMR  | Spectra available in chemical databases. | <a href="#">[8]</a> <a href="#">[9]</a>   |
| <sup>13</sup> C NMR | Spectra available in chemical databases. | <a href="#">[10]</a>                      |
| IR                  | Spectra available in chemical databases. | <a href="#">[10]</a> <a href="#">[11]</a> |

## Safety and Handling

**Glyoxylic acid monohydrate** is classified as a corrosive substance that can cause severe skin burns and eye damage. It may also cause an allergic skin reaction. Appropriate personal

protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

**Table 3: Toxicological Data of Glyoxylic Acid Monohydrate**

| Test | Species | Route  | Value                                      | Reference(s) |
|------|---------|--------|--------------------------------------------|--------------|
| LD50 | Rat     | Oral   | >2528 mg/kg (for anhydrous glyoxylic acid) | [3]          |
| LD50 | Rabbit  | Dermal | >2000 mg/kg (for anhydrous glyoxylic acid) | [3]          |

## Key Synthetic Applications and Experimental Protocols

**Glyoxylic acid monohydrate** is a valuable precursor in the synthesis of a wide range of commercially important compounds.

### Synthesis of Vanillin

**Glyoxylic acid monohydrate** is a key reactant in the industrial synthesis of vanillin from guaiacol. The process involves the condensation of guaiacol with glyoxylic acid, followed by oxidation and decarboxylation.[1]

#### Experimental Protocol: Synthesis of Vanillylmandelic Acid (Vanillin Precursor)

- Materials: Guaiacol, **glyoxylic acid monohydrate**, sodium hydroxide, sulfuric acid (50%).
- Procedure:
  - An ice-cold aqueous solution of **glyoxylic acid monohydrate** (2.5 mol) in 400 ml of water is added dropwise over 4 hours to an ice-cold, efficiently stirred alkaline solution of guaiacol. The reaction temperature is maintained between 0 and -5 °C.[2]

- The solution is stirred for an additional 20 hours, during which the temperature is allowed to slowly rise to room temperature.[2]
- The reaction mixture is then acidified with 50% sulfuric acid to precipitate the crude vanillylmandelic acid.[1]
- The precipitate is filtered, washed with cold water, and dried.
- Further purification can be achieved by recrystallization.

## Hopkins-Cole Test for Tryptophan

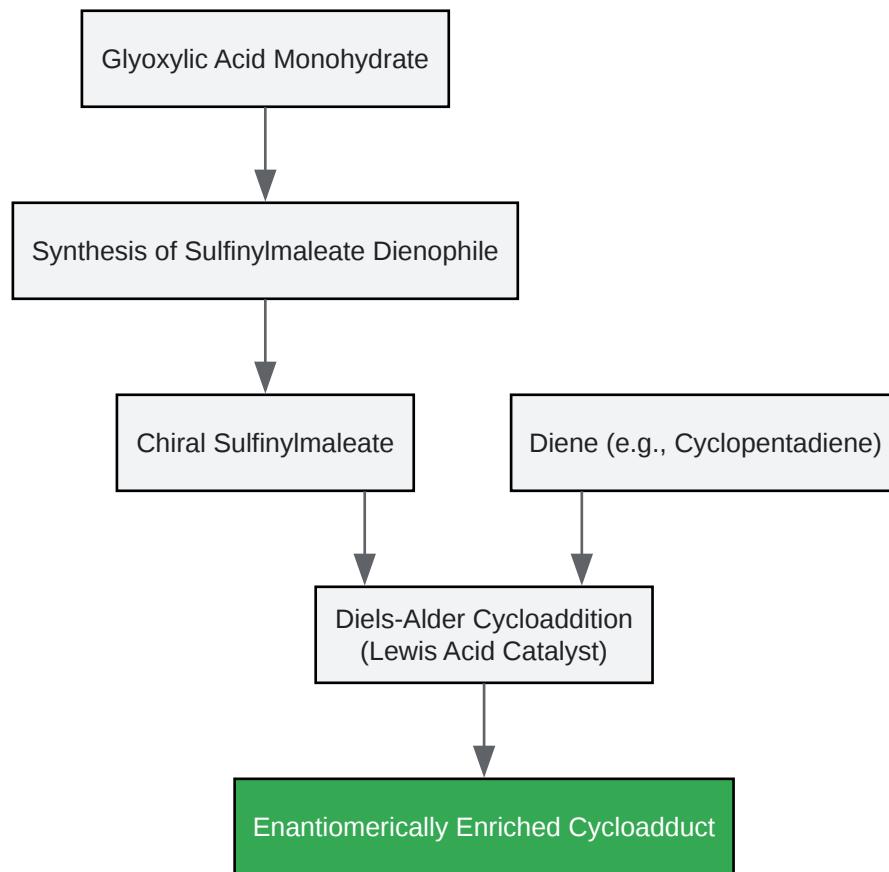
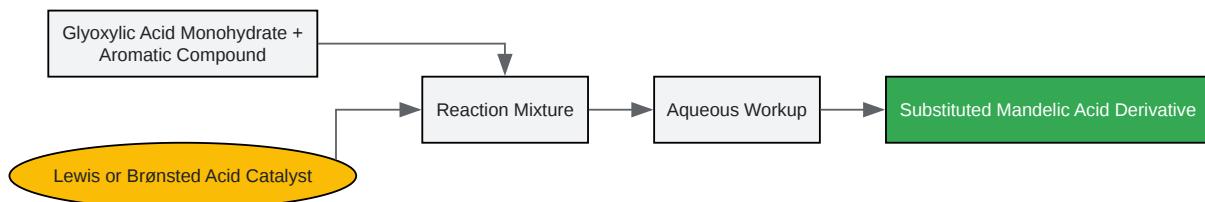
The Hopkins-Cole reaction, which uses glyoxylic acid, is a specific chemical test for the presence of the amino acid tryptophan in proteins.

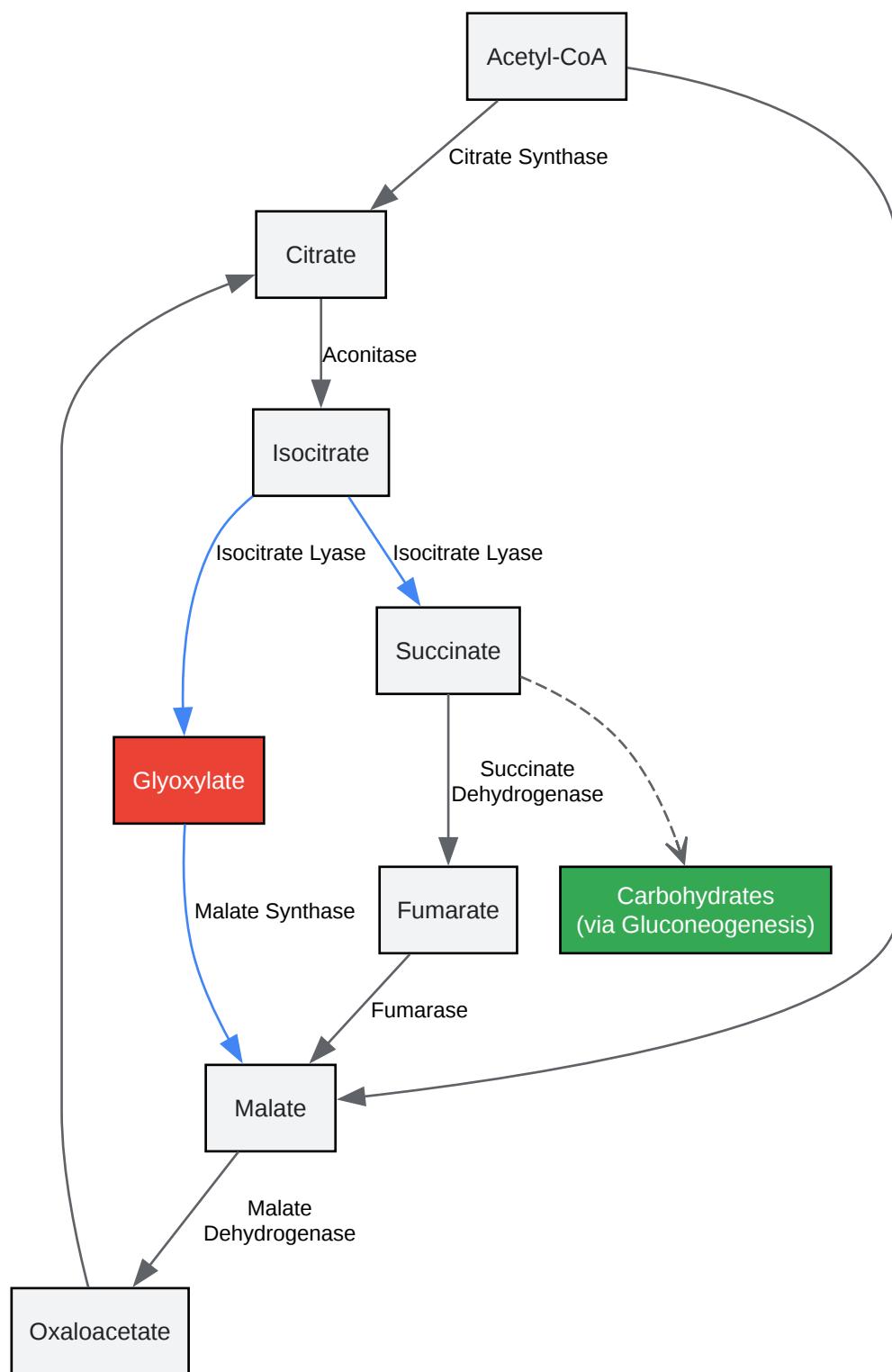
### Experimental Protocol: Hopkins-Cole Test

- Reagents: Hopkins-Cole reagent (a solution of glyoxylic acid, which can be prepared by exposing glacial acetic acid to sunlight), concentrated sulfuric acid.
- Procedure:
  - In a test tube, add 2 ml of the protein solution to be tested and an equal volume of the Hopkins-Cole reagent. Mix thoroughly.
  - Incline the test tube and carefully allow 5 to 6 ml of concentrated sulfuric acid to flow slowly down the side of the tube, forming a distinct layer at the bottom.
  - A reddish-violet or purple ring at the interface of the two layers indicates a positive result for tryptophan.

## Synthesis of Atenolol

Glyoxylic acid can be used to synthesize 4-hydroxyphenylacetic acid, a precursor for the beta-blocker atenolol.[5] However, a more direct and common synthesis of atenolol starts from 4-hydroxyphenylacetamide.



### Experimental Protocol: Synthesis of Atenolol from 4-Hydroxyphenylacetamide


- Materials: 2-(4-hydroxyphenyl)acetamide, epichlorohydrin, sodium hydroxide, isopropylamine, water, methanol.
- Procedure:
  - To a stirred solution of 2-(4-hydroxyphenyl)acetamide (1.00 g, 6.62 mmol) in an aqueous solution of NaOH (0.2M, 8.71 mL, 1.98 mmol), add epichlorohydrin (1.04 mL, 13.26 mmol). Stir the mixture at room temperature.[\[1\]](#)
  - After 48 hours, filter the mixture and dry the solid crude product under reduced pressure.[\[1\]](#)
  - Dissolve the crude product in methanol (25 mL) and add isopropylamine (10 mL, 116.39 mmol).[\[1\]](#)
  - Stir the solution for 24 hours at room temperature.[\[1\]](#)
  - Remove the solvent under reduced pressure to yield crude atenolol, which can be further purified by recrystallization.[\[1\]](#)

## Friedel-Crafts and Related Reactions

**Glyoxylic acid monohydrate** undergoes Friedel-Crafts-type reactions with electron-rich aromatic compounds to form substituted mandelic acids.[\[1\]](#)[\[2\]](#) It can also be condensed with urea and 1,2-diaminobenzene to form heterocyclic compounds.[\[1\]](#)

Experimental Workflow: Friedel-Crafts Hydroxyalkylation



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2134 | PDF [slideshare.net]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Synthesis and Transformations of Bioactive Scaffolds via Modified Mannich and aza-Friedel-Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atenolol | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Enantioselective oxa-Diels–Alder Sequences of Dendralenes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Glyoxylic Acid Monohydrate (CAS 563-96-2)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10799035#glyoxylic-acid-monohydrate-cas-number-563-96-2-information>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)